4-Phenyl-4-(phenylsulfonyl)butan-2-one
Overview
Description
4-Phenyl-4-(phenylsulfonyl)butan-2-one is an organic compound with the molecular formula C16H16O3S It is a sulfone derivative, characterized by the presence of a phenyl group and a phenylsulfonyl group attached to a butan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4-(phenylsulfonyl)butan-2-one typically involves the condensation of a β-ketosulfone with an aldehyde. One common method includes the reaction of β-ketosulfone with an aldehyde in the presence of acetic acid and toluene, using piperidine and magnesium sulfate as catalysts. The reaction is carried out at 60°C for 6 hours, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar condensation reactions, optimized for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-4-(phenylsulfonyl)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
4-Phenyl-4-(phenylsulfonyl)butan-2-one has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-4-(phenylsulfonyl)butan-2-one involves its reactivity as a sulfone. The phenylsulfonyl group is a strong electron-withdrawing group, which influences the compound’s reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-butanone: A simpler ketone without the sulfone group.
4-Phenyl-4-(phenylsulfanyl)butan-2-one: A related compound with a phenylsulfanyl group instead of a phenylsulfonyl group.
Uniqueness
4-Phenyl-4-(phenylsulfonyl)butan-2-one is unique due to the presence of both a phenyl and a phenylsulfonyl group, which imparts distinct reactivity and properties compared to its analogs. The sulfone group enhances its stability and reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis.
Biological Activity
4-Phenyl-4-(phenylsulfonyl)butan-2-one, also known by its chemical identifier 62692-46-0, is a sulfonyl-containing compound that has garnered interest for its significant biological activities, particularly in dermatological applications. This article explores the compound's biological activity, focusing on its mechanism as an inhibitor of melanin synthesis and potential therapeutic applications.
The molecular formula of this compound is C₁₆H₁₆O₃S, with a molecular weight of approximately 288.36 g/mol. The structure features a butanone backbone substituted with both a phenyl group and a phenylsulfonyl group, contributing to its unique chemical properties and biological activities.
Research indicates that this compound acts as a non-competitive inhibitor of tyrosinase, a key enzyme involved in melanin biosynthesis. This inhibition occurs without competing directly with the substrate, suggesting a unique mechanism that may be beneficial for treating pigmentation disorders such as age spots and melasma.
Key Findings:
- Downregulation of Melanogenesis : Studies have shown that this compound can downregulate the expression of melanogenesis-related proteins, including microphthalmia-associated transcription factor (MITF) and tyrosinase in murine melanoma cells.
- Skin Whitening Applications : Due to its ability to inhibit melanin production, it is being explored for use in cosmetic formulations aimed at skin whitening and treating hyperpigmentation.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy and safety profile:
- Inhibition of CCL-1 Production : A study demonstrated that this compound significantly suppressed LPS-induced CCL-1 production in THP-1 cells without causing cytotoxic effects. This suggests potential anti-inflammatory properties that could be beneficial in treating skin conditions associated with inflammation .
- Comparative Analysis : In comparative studies with structurally similar compounds, this compound showed distinct efficacy in inhibiting melanin synthesis while maintaining lower toxicity levels compared to other sulfonamide derivatives.
Properties
IUPAC Name |
4-(benzenesulfonyl)-4-phenylbutan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-13(17)12-16(14-8-4-2-5-9-14)20(18,19)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJIACIFRQGWOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386037 | |
Record name | 4-phenyl-4-(phenylsulfonyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62692-46-0 | |
Record name | 4-phenyl-4-(phenylsulfonyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.